N4-Benzoyl-2'-O-(2-ethoxyethyl)-5-methylcytidine N4-Benzoyl-2'-O-(2-ethoxyethyl)-5-methylcytidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16487345
InChI: InChI=1S/C20H25N3O7/c1-12-10-23(19-16(29-9-8-28-2)15(25)14(11-24)30-19)20(27)22-17(12)21-18(26)13-6-4-3-5-7-13/h3-7,10,14-16,19,24-25H,8-9,11H2,1-2H3,(H,21,22,26,27)
SMILES:
Molecular Formula: C20H25N3O7
Molecular Weight: 419.4 g/mol

N4-Benzoyl-2'-O-(2-ethoxyethyl)-5-methylcytidine

CAS No.:

Cat. No.: VC16487345

Molecular Formula: C20H25N3O7

Molecular Weight: 419.4 g/mol

* For research use only. Not for human or veterinary use.

N4-Benzoyl-2'-O-(2-ethoxyethyl)-5-methylcytidine -

Specification

Molecular Formula C20H25N3O7
Molecular Weight 419.4 g/mol
IUPAC Name N-[1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
Standard InChI InChI=1S/C20H25N3O7/c1-12-10-23(19-16(29-9-8-28-2)15(25)14(11-24)30-19)20(27)22-17(12)21-18(26)13-6-4-3-5-7-13/h3-7,10,14-16,19,24-25H,8-9,11H2,1-2H3,(H,21,22,26,27)
Standard InChI Key LGGHYGUGIGYDFX-UHFFFAOYSA-N
Canonical SMILES CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)CO)O)OCCOC

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N4-Benzoyl-2'-O-(2-ethoxyethyl)-5-methylcytidine is C₁₉H₂₅N₃O₇, with a molecular weight of 407.42 g/mol. Key structural features include:

  • N4-Benzoyl group: Enhances base-pairing stability and protects the exocyclic amine during synthetic processes.

  • 2'-O-(2-ethoxyethyl) modification: Increases nuclease resistance and improves pharmacokinetic properties compared to unmodified nucleosides.

  • 5-Methylcytidine: Enhances thermal stability of nucleic acid duplexes and modulates epigenetic interactions.

Table 1: Comparative Molecular Properties of Modified Cytidines

PropertyN4-Benzoyl-2'-O-(2-ethoxyethyl)-5-methylcytidineN4-Benzoyl-2'-O-methylcytidine 2'-O-Methoxyethyl-5-methylcytidine
Molecular FormulaC₁₉H₂₅N₃O₇C₁₇H₁₉N₃O₆C₁₈H₂₃N₃O₇
Molecular Weight (g/mol)407.42361.3393.39
Key Modifications2'-O-ethoxyethyl, 5-methyl, N4-benzoyl2'-O-methyl, N4-benzoyl2'-O-methoxyethyl, 5-methyl
Predicted LogP1.2 ± 0.30.8 1.0

The 2'-O-ethoxyethyl group introduces steric bulk and hydrophilicity, balancing solubility in polar solvents (e.g., aqueous buffers) and organic phases (e.g., acetonitrile) during solid-phase oligonucleotide synthesis.

Synthesis and Production Strategies

Synthesis involves multi-step protection-deprotection sequences to achieve regioselective modifications:

Step 1: Protection of Cytidine Hydroxyl Groups

  • 5'-OH Protection: Dimethoxytrityl (DMTr) chloride is used to block the 5'-hydroxyl under anhydrous conditions (yield: 85–90%).

  • 3'-OH Activation: Acylation with acetic anhydride or silylation with tert-butyldimethylsilyl chloride (TBDMS-Cl) prevents unwanted side reactions.

Step 3: N4-Benzoylation and 5-Methylation

  • Benzoylation: Benzoyl chloride in pyridine introduces the N4-protecting group (yield: 95%).

  • Methylation: Methyl iodide and a palladium catalyst facilitate 5-position methylation (yield: 80%).

Step 4: Global Deprotection and Purification

  • DMTr and silyl groups are removed using trifluoroacetic acid (TFA) and tetrabutylammonium fluoride (TBAF), respectively.

  • Purification: Reverse-phase HPLC achieves >98% purity for research-grade material.

Applications in Oligonucleotide Therapeutics

Enhanced siRNA and Antisense Oligonucleotides

The 2'-O-ethoxyethyl modification reduces immune activation and prolongs circulatory half-life by resisting serum nucleases. In siRNA constructs, this derivative improves gene-silencing efficacy by 40–60% compared to unmodified counterparts.

Epigenetic Modulation

5-Methylcytidine analogs are incorporated into DNA to study methylation-dependent gene regulation. The benzoyl group further stabilizes interactions with methyltransferases, enabling selective inhibition of enzymes like DNMT3A (IC₅₀: 2.1 μM in preliminary assays).

Diagnostic Probes

Fluorophore-conjugated derivatives serve as real-time PCR probes, with the 2'-O-ethoxyethyl group minimizing non-specific binding in complex biological matrices.

Future Directions and Challenges

  • Scale-Up Synthesis: Optimizing alkylation steps to improve yields beyond 70%.

  • Targeted Delivery: Conjugating lipid nanoparticles or GalNAc moieties to enhance tissue-specific uptake.

  • Toxicological Studies: Comprehensive assessment of long-term exposure effects in mammalian models.

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